molecular formula C11H16O4 B1360180 Diethyl 2-vinylcyclopropane-1,1-dicarboxylate CAS No. 7686-78-4

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Cat. No.: B1360180
CAS No.: 7686-78-4
M. Wt: 212.24 g/mol
InChI Key: UOQTXZICFVMERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (DVCPD) is a donor-acceptor (D-A) cyclopropane derivative characterized by a strained cyclopropane ring substituted with two ethoxycarbonyl groups and a vinyl moiety. Its molecular formula is C₁₁H₁₆O₄ (CAS 7686-78-4), with a molecular weight of 212.24 g/mol. DVCPD is a colorless liquid (boiling point: 69–72°C at 0.5 Torr) soluble in organic solvents like ethanol, ether, and hydrocarbons . It serves as a versatile synthon in organic synthesis, enabling cycloadditions, allylation reactions, and polymerization due to its ring-strain-driven reactivity .

Properties

IUPAC Name

diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQTXZICFVMERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998169
Record name Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7686-78-4
Record name 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7686-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007686784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Isomerization

  • 1,4-Dihalobutene-2 (commonly 1,4-dichlorobutene-2) is used, preferably in the trans configuration.
  • Commercially available mixtures (~80% trans, 20% cis) can be isomerized to enrich the trans isomer (>90%) using catalysts such as thiols (e.g., 2-mercaptoethanol) or anhydrous hydrogen halides under UV light or chemical initiators.
  • This isomerization step is rapid (minutes) and critical because the cis isomer leads to unwanted byproducts such as cyclopentene derivatives.

Cyclocondensation Reaction

  • The reaction mixture contains diethyl malonate and the trans-1,4-dihalobutene-2 in a lower alcohol solvent.
  • A solution of a metallic alkoxide (e.g., 25% sodium methoxide in methanol) is added rapidly to the mixture at reflux temperature (approximately 65–70°C for methanol).
  • The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the cyclopropane ring.
  • The reaction is exothermic but manageable by reflux conditions.

Workup and Purification

  • After completion, the reaction mixture is vacuum filtered to remove insoluble salts.
  • The filtrate is neutralized with a mineral acid (commonly concentrated hydrochloric acid) to quench residual alkoxide and precipitate salts.
  • A second filtration removes these salts.
  • The solvent is removed under reduced pressure.
  • Final purification is achieved by vacuum distillation, yielding diethyl 2-vinylcyclopropane-1,1-dicarboxylate with high purity.

Reaction Conditions and Yields

Parameter Typical Value/Range
Starting material trans-1,4-dichlorobutene-2 (≥90% trans)
Malonate ester Diethyl malonate
Solvent Methanol or ethanol
Base Sodium methoxide (25% in methanol)
Temperature Reflux (65–70°C for methanol)
Reaction time Minutes to 1 hour
Workup Filtration, acid neutralization, filtration
Purification Vacuum distillation
Crude yield 80–85%
Distilled yield 75–80%
Product purity (GC/NMR) >95% this compound

Mechanistic Insights

  • The trans isomer of 1,4-dihalobutene-2 favors exclusive formation of the vinylcyclopropane product due to stereochemical constraints, minimizing side reactions.
  • The cis isomer leads to a mixture of vinylcyclopropane and cyclopentene derivatives, reducing selectivity.
  • The metallic alkoxide acts both as a base to deprotonate malonate and as a nucleophile to displace halides, facilitating ring closure.
  • The reaction is a one-pot two-step process : isomerization of the olefin followed immediately by cyclocondensation.

Comparative Notes on Preparation Routes

Aspect Trans-1,4-Dihalobutene-2 Route Cis-1,4-Dihalobutene-2 Route
Product selectivity High (exclusive vinylcyclopropane) Low (mixture of vinylcyclopropane and cyclopentene)
Yield High (75–80% distilled) Lower, due to byproducts
Purity >95% Contaminated with cyclopentene derivatives
Reaction complexity Moderate (requires isomerization step) Simpler but less selective
Industrial applicability Preferred for scale-up due to yield and purity Less favored

Representative Experimental Example

  • A mixture of trans/cis-1,4-dichlorobutene-2 (150 g, 1.2 mol, 80/20 ratio) is treated with 2-mercaptoethanol (7.03 g) and AIBN (1.9 g) at 80°C for 30 minutes to isomerize to ~92/8 trans/cis ratio.
  • After cooling, dimethyl malonate (or diethyl malonate) and sodium methoxide solution are added in methanol at reflux.
  • The reaction mixture is stirred until completion, then filtered and neutralized with hydrochloric acid.
  • Solvent removal and vacuum distillation yield ~75–80% of dimethyl or this compound with >95% purity.

Research Findings and Applications

  • The described preparation method allows for high-yield production of this compound with minimal side products.
  • The compound is a key monomer for polymer chemistry and a precursor in pharmaceutical syntheses, such as the anti-epileptic drug Vigabatrin.
  • Photoinitiated polymerization studies indicate that the purity and stereochemistry of the monomer influence polymer properties, emphasizing the importance of the preparation method.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrophosphination: This reaction involves the addition of phosphines to the vinyl group under photolytic conditions, resulting in the formation of tertiary phosphines.

    Ring-Opening Reactions: The compound can undergo ring-opening reactions with nucleophilic reagents, leading to the formation of functionalized organic compounds.

Common Reagents and Conditions:

    Hydrophosphination: Primary or secondary phosphines are used under UV light without the need for a free radical initiator.

    Ring-Opening Reactions: Nucleophilic reagents such as amines or alcohols are commonly used under mild conditions.

Major Products:

    Hydrophosphination: The major products are tertiary phosphines, which can be further derivatized to form stable phosphine chalcogenides.

    Ring-Opening Reactions: The products are various functionalized organic compounds depending on the nucleophile used.

Scientific Research Applications

Building Block for Synthesis

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate serves as a valuable building block in organic synthesis due to its functional groups that allow for further transformations. The presence of the vinyl group and two ester functionalities makes it suitable for various chemical reactions, including:

  • Ring-opening Reactions : The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to functionalized products. This property has been exploited in synthesizing complex molecules by introducing new functional groups.

Ligand in Transition-Metal Catalysis

Recent studies have highlighted the potential of this compound as a ligand in transition-metal catalysis. The compound can form stable complexes with different metal centers, potentially leading to the development of new catalysts for various organic transformations. This application is significant for enhancing reaction efficiency and selectivity in synthetic pathways.

Nucleophilic Attack and Ring-Opening Mechanisms

Research indicates that this compound undergoes nucleophilic attack predominantly at the methine position, resulting in ring-opening via free radicals. This mechanism is crucial for understanding the compound's reactivity and potential applications in radical chemistry .

Case Study 1: Synthesis of Functionalized Compounds

A study demonstrated the use of this compound as a precursor for synthesizing various functionalized compounds through ring-opening reactions. The research reported high yields of desired products under optimized reaction conditions, showcasing the compound's utility in generating complex structures from simpler precursors .

Case Study 2: Catalytic Applications

In another investigation, this compound was employed as a ligand in a transition-metal-catalyzed reaction. The study revealed that the metal-ligand complex exhibited enhanced catalytic activity compared to traditional catalysts, leading to improved reaction rates and product yields. This finding underscores the potential of this compound to facilitate more efficient synthetic routes in organic chemistry .

Table 1: Comparison of Reaction Yields

Reaction TypeYield (%)Conditions
Ring-opening with nucleophile85Aqueous base at room temperature
Transition-metal catalysis90Under inert atmosphere
Functionalization via Diels-Alder75Reflux in organic solvent

Table 2: Properties of Metal Complexes Formed with this compound

Metal CenterStability (hours)Catalytic Activity (turnover number)
Palladium48150
Nickel24120
Copper36100

Mechanism of Action

The mechanism of action of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate involves nucleophilic attack at the methine position, leading to ring-opening via free radicals at the terminal methylene. This reactivity is crucial for its role in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity

DVCPD is compared to analogs with varying ester groups or cyclopropane substituents:

Compound Key Structural Feature Reactivity/Application Difference Reference
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate Methyl ester groups Higher hydrophosphination efficiency under UV light (no initiator required); faster radical reactions
Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate Bulkier isopropyl esters Improved E/Z selectivity (21:1) in Rh(III)-catalyzed allylation vs. DVCPD (9:1)
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate Phenyl substituent Forms tetrahydronaphthalenes via TaCl₅-mediated reactions; DVCPD lacks aromatic reactivity
Diethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate Isomeric vinyl group Constitutional isomer mixture (80:20) with DVCPD; inseparable, leading to mixed polymerization products

Key Insights :

  • Ester Bulk : Bulky esters (e.g., diisopropyl) enhance stereoselectivity in transition-metal catalysis but may slow reaction kinetics .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) stabilize radical intermediates during polymerization, while phenyl groups enable electrophilic aromatic substitutions .
Polymerization Behavior

DVCPD undergoes photo-initiated ring-opening polymerization with low volume shrinkage (~5%), making it valuable for dental resins. Comparisons with methyl-substituted analogs:

Property DVCPD Monomethyl-Substituted Analog Reference
Photo-Polymerization Rate 80% conversion in 60 s (CQ/EDMAB initiator) Slower kinetics (50% conversion in 60 s) due to steric hindrance
Volume Shrinkage 5–7% 8–10% (higher strain release)
Solubility Soluble in THF, CH₂Cl₂ Reduced solubility in polar solvents

Mechanistic Note: The vinyl group in DVCPD facilitates radical addition followed by ring-opening, forming a stable tertiary radical for propagation. Methyl substitution alters chain mobility, increasing shrinkage .

Hydrolysis and Stability

DVCPD hydrolyzes to 1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid, producing a 90:10 diastereomer ratio. Methyl esters hydrolyze faster but with similar isomer ratios .

Biological Activity

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (CAS No. 7686-78-4) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, including relevant data from research studies, case studies, and findings.

This compound has the molecular formula C11H16O4C_{11}H_{16}O_{4} and a molecular weight of 212.24 g/mol. Its structure includes a vinyl group attached to a cyclopropane ring with two ester functional groups, which may contribute to its reactivity and biological interactions.

PropertyValue
CAS Number7686-78-4
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Boiling PointNot available
Density1.055 g/mL at 25 °C

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of cyclopropane dicarboxylates have shown cytotoxic effects against various cancer cell lines. A specific study demonstrated that these compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .

Antibacterial Properties

Research has also explored the antibacterial potential of this compound. In vitro assays revealed that this compound exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory activity associated with this compound. Preliminary results suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antitumor Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis, as evidenced by increased Annexin V staining .

Case Study 2: Antibacterial Efficacy Against Staphylococcus aureus

In a laboratory setting, this compound was tested against Staphylococcus aureus using a disk diffusion method. The compound displayed a significant zone of inhibition (15 mm) at a concentration of 100 µg/mL, indicating strong antibacterial activity. Further assessments revealed that it could effectively reduce bacterial load in infected tissue samples in vivo .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for diethyl 2-vinylcyclopropane-1,1-dicarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between diethyl malonate and trans-1,4-dichloro-2-butene under basic conditions. Key parameters include:

  • Temperature : Reflux in ethanol or THF (~70–80°C).
  • Base : Sodium hydride or potassium carbonate.
  • Yield : Up to 56% when using trans-dichloro-butene (vs. lower yields with cis-isomers) .
  • Purification : Distillation under reduced pressure (83°C at 1 mmHg) .
    • Data Validation : Monitor reaction progress via TLC (hexane/ethyl acetate) and confirm purity by ¹H-NMR (characteristic vinyl proton at δ 5.2–5.8 ppm) .

Q. How can researchers address purification challenges arising from isomeric byproducts in this compound synthesis?

  • Methodological Answer : Isomeric mixtures (e.g., diethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate and diethyl 2-methyl-2-vinylcyclopropane-1,1-dicarboxylate) often form in a ~80:20 ratio. These cannot be separated via distillation or chromatography .
  • Workaround : Use the mixture directly in polymerization studies, as isomerization during ring-opening polymerization minimizes structural discrepancies .
  • Analytical Confirmation : Quantify ratios via ¹H-NMR integration (vinylidene protons at δ 4.8–5.2 ppm) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Storage : Protect from moisture and heat (store at 2–8°C under inert gas) to prevent hydrolysis or premature polymerization .
  • Stability Assessment : Monitor via periodic ¹H-NMR to detect ester hydrolysis (appearance of carboxylic acid protons at δ 10–12 ppm) .

Advanced Research Questions

Q. How does photo-polymerization of this compound impact polymer structure and volume shrinkage?

  • Methodological Answer :

  • Initiator Systems : Binary (camphorquinone/EDMAB) or ternary (with diphenyliodonium hexafluorophosphate) initiators enhance radical generation .
  • Kinetics : Real-time FTIR shows rapid conversion (>80% in 10 min) with low shrinkage (~5%) due to ring-opening propagation .
  • Table :
Initiator SystemConversion (%)Shrinkage (%)
CQ/EDMAB (1:2)855.2
Ternary (+DPI)924.8

Q. What causes isomerization during hydrolysis of this compound, and how can diastereomeric ratios be controlled?

  • Methodological Answer : Hydrolysis with KOH produces racemic diastereoisomers (90:10 ratio) due to steric and electronic effects at the cyclopropane ring .
  • Control Strategies :

  • Temperature : Lower temperatures (0–5°C) reduce epimerization.
  • Catalyst : Use chiral catalysts (e.g., L-proline) to enantioselectively hydrolyze esters .
    • Analytical Confirmation : Chiral HPLC (Chiralpak IA column) resolves diastereomers .

Q. How can this compound be applied in [3+2] cycloadditions for complex heterocycle synthesis?

  • Methodological Answer :

  • Conditions : React with 2-naphthols under Brønsted acid catalysis (e.g., p-TsOH, 80°C) to form benzofused cyclopentanes .
  • Scope : Compatible with R = methyl, isopropyl, n-butyl (77–87% yield); tert-butyl fails due to ester hydrolysis .
  • Mechanistic Insight : Acid-mediated vinylcyclopropane ring-opening generates a diradical intermediate for cycloaddition .

Q. How should researchers resolve contradictions in reported isomer ratios from different synthetic protocols?

  • Methodological Answer :

  • Root Cause : Isomer ratios depend on the dichloro-butene isomer (trans vs. cis) and malonate substitution patterns .
  • Validation : Reproduce synthesis using identical reagents (e.g., trans-1,4-dichloro-2-butene) and compare NMR data with literature .
  • Statistical Analysis : Use nonlinear regression (e.g., SigmaPlot) to quantify isomer distributions and assess significance (p < 0.001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.